molecular formula C34H31N3O9S2 B12719739 5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid CAS No. 93762-36-8

5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid

Cat. No.: B12719739
CAS No.: 93762-36-8
M. Wt: 689.8 g/mol
InChI Key: RQAWHRHMPIPFDC-UHFFFAOYSA-N
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Description

5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound with a unique structure that includes benzoylamino, hydroxy, phenoxy, and azo groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Azo Coupling Reaction: The azo group is formed by coupling a diazonium salt with a phenol or aniline derivative.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The benzoylamino and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets:

    Binding to Proteins: The benzoylamino and azo groups can form hydrogen bonds and hydrophobic interactions with proteins, altering their function.

    Electron Transfer: The hydroxy and azo groups can participate in redox reactions, facilitating electron transfer processes.

    Complex Formation: The sulfonic acid groups enhance the solubility and stability of the compound, allowing it to form complexes with metal ions and other molecules.

Comparison with Similar Compounds

Similar Compounds

  • **4-Hydroxy-3-((2-(4-tert-butyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
  • **5-(Benzoylamino)-4-hydroxy-3-((2-(4-methyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid

Uniqueness

5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and enhances its binding affinity to certain molecular targets compared to similar compounds.

Properties

CAS No.

93762-36-8

Molecular Formula

C34H31N3O9S2

Molecular Weight

689.8 g/mol

IUPAC Name

5-benzamido-4-hydroxy-3-[[2-[4-(2-methylbutan-2-yl)phenoxy]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H31N3O9S2/c1-4-34(2,3)23-14-16-24(17-15-23)46-28-13-9-8-12-26(28)36-37-31-29(48(43,44)45)19-22-18-25(47(40,41)42)20-27(30(22)32(31)38)35-33(39)21-10-6-5-7-11-21/h5-20,38H,4H2,1-3H3,(H,35,39)(H,40,41,42)(H,43,44,45)

InChI Key

RQAWHRHMPIPFDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C5=CC=CC=C5)O

Origin of Product

United States

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